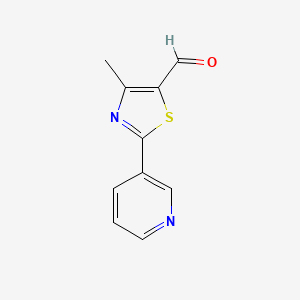

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-3-2-4-11-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHZRQVJLBGSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656443 | |

| Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958443-39-5 | |

| Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of a Robust Synthetic Pathway and Comprehensive Characterization of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

An In-Depth Technical Guide for Chemical Professionals

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 4-methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The synthetic strategy is rooted in the classical Hantzsch thiazole synthesis, followed by a logical sequence of functional group interconversions to achieve the target aldehyde. Each stage of the synthesis is presented with a detailed, step-by-step protocol, accompanied by mechanistic insights and an explanation of the causal relationships behind experimental choices. The guide culminates in a thorough characterization of the final compound using modern analytical techniques, including NMR, IR, and Mass Spectrometry, ensuring a self-validating and reproducible process for researchers and scientists.

Introduction

1.1 The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of bioactive molecules. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The development of efficient and scalable synthetic routes to novel thiazole-based synthons is therefore a critical endeavor for advancing drug discovery programs.

1.2 Profile of this compound

This compound is a versatile bifunctional molecule. It incorporates the biologically relevant pyridyl and thiazole rings, while the aldehyde functional group serves as a reactive handle for a wide array of subsequent chemical transformations. This includes, but is not limited to, reductive aminations, Wittig reactions, and condensations to build more complex molecular architectures. Its strategic importance lies in its potential as a key intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic pathway is designed for robustness and scalability, relying on well-established and high-yielding chemical transformations. The core of the strategy is the Hantzsch thiazole synthesis , a reliable method for constructing the thiazole ring from a thioamide and an α-halocarbonyl compound.[3][4][5]

A direct synthesis of the target aldehyde via a Hantzsch reaction is challenging due to the instability of the required α-halo-β-ketoaldehyde. Therefore, a more practical approach involves the synthesis of a stable ester precursor, followed by a two-step reduction-oxidation sequence.

The retrosynthetic analysis is as follows:

-

The target aldehyde (1) can be accessed via the mild oxidation of the corresponding primary alcohol (2) .

-

The alcohol (2) can be formed by the selective reduction of the ester (3) .

-

The thiazole ester (3) is constructed via the Hantzsch condensation of pyridine-3-carbothioamide (4) and ethyl 2-chloroacetoacetate (5) .

-

The thioamide (4) is readily prepared from commercially available 3-cyanopyridine (6) .

This multi-step approach allows for the isolation and characterization of key intermediates, ensuring the integrity of each transformation and simplifying the final purification process.

Caption: Retrosynthetic pathway for the target aldehyde.

Synthesis and Mechanistic Insights

This section provides detailed experimental protocols for each step of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1 Step 1: Synthesis of Pyridine-3-carbothioamide (4)

The conversion of a nitrile to a thioamide is a fundamental transformation. Here, phosphorus pentasulfide in a basic solution of aqueous ethanol provides an effective medium for the thionation of 3-cyanopyridine.[6]

-

Protocol:

-

To a stirred solution of 3-cyanopyridine (1.0 eq) in a 1:1 mixture of ethanol and water, add phosphorus pentasulfide (P₄S₁₀, 0.5 eq).

-

Heat the reaction mixture to reflux (approx. 70-80 °C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases and a precipitate forms.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield pyridine-3-carbothioamide as a solid.

-

3.2 Step 2: Hantzsch Synthesis of Ethyl 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylate (3)

This is the key ring-forming step. The mechanism involves the nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[6]

Caption: Key steps of the Hantzsch thiazole synthesis.

-

Protocol:

-

Dissolve pyridine-3-carbothioamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq) in absolute ethanol.

-

Heat the mixture to reflux for 8-10 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure ester.

-

3.3 Step 3: Reduction to (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol (2)

The selective reduction of the ester to a primary alcohol requires a potent reducing agent. While LiAlH₄ is effective, a mixed-hydride system of sodium borohydride and aluminum chloride offers a safer and highly efficient alternative, generating a reactive aluminum borohydride species in situ.[7][8]

-

Protocol:

-

Suspend aluminum chloride (AlCl₃, 1.5 eq) in dry tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Add a solution of the thiazole ester (3) (1.0 eq) in dry THF dropwise to the reducing agent mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers become clear.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

-

3.4 Step 4: Oxidation to this compound (1)

The final step is the oxidation of the primary alcohol to the aldehyde. Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidizing agent for this transformation, minimizing over-oxidation to the carboxylic acid.[7]

-

Protocol:

-

To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous dichloromethane (DCM), add a solution of the alcohol (2) (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (Eluent: gradient of 20-40% Ethyl Acetate in Hexane) to obtain the pure this compound.

-

Comprehensive Characterization

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and physical methods.

4.1 Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂OS |

| Molecular Weight | 204.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| SMILES | CC1=C(C=O)SC(=N1)C2=CC=NC=C2 |

| InChI Key | (Generated upon synthesis) |

4.2 Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).δ ~9.2 ppm (d, 1H), ~8.7 ppm (d, 1H), ~8.4 ppm (dd, 1H), ~7.5 ppm (dd, 1H): Protons of the 3-substituted pyridine ring.δ ~2.8 ppm (s, 3H): Methyl protons (-CH₃) on the thiazole ring. |

| ¹³C NMR | δ ~185 ppm: Aldehyde carbonyl carbon (C=O).δ ~165-170 ppm: Thiazole C2 carbon.δ ~150-155 ppm: Thiazole C4 carbon.δ ~120-150 ppm: Aromatic carbons of pyridine and thiazole C5.δ ~18 ppm: Methyl carbon (-CH₃). |

| FT-IR (cm⁻¹) | ~1680-1700 cm⁻¹: Strong C=O stretch (aldehyde).~3100-3000 cm⁻¹: Aromatic C-H stretch.~1600, ~1480 cm⁻¹: C=C and C=N aromatic ring stretches. |

| Mass Spec (ESI+) | m/z: 205.04 [M+H]⁺ |

| HPLC Purity | >97% (Typical conditions: C18 column, mobile phase of acetonitrile/water with 0.1% TFA) |

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire synthetic process, from commercially available starting materials to the final, purified product.

Caption: Complete workflow for the synthesis of the target compound.

Conclusion and Future Outlook

This guide has detailed a logical and reproducible multi-step synthesis for this compound. By leveraging the classic Hantzsch thiazole synthesis followed by a well-controlled reduction and oxidation sequence, this valuable building block can be produced with high purity. The comprehensive characterization protocol ensures the structural integrity of the final compound, providing researchers with a reliable starting point for further synthetic exploration. The aldehyde functionality opens numerous avenues for derivatization, enabling its use in the construction of diverse chemical libraries aimed at discovering novel therapeutic agents.

References

-

ResearchGate. Formylation reactions of some thiazole. [Link]

-

Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. [Link]

-

PrepChem.com. Preparation of 3-acetylpyridine. [Link]

-

ResearchGate. Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. [Link]

-

ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. [Link]

-

IOSR Journal of Applied Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Hantzsch thiazole synthesis. [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

ChemBK. 2-Bromo-1-pyridin-3-ylethanone. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

-

ResearchGate. (PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. [Link]

-

Fisher Scientific. 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific. [Link]

-

Molbase. 2-BROMO-1-(PYRIDIN-3-YL)ETHAN-1-ONE HYDROBROMIDE | CAS 17694-68-7. [Link]

-

PubMed Central. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]

-

PMC - NIH. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]

- Google Patents.

-

MDPI. (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. [Link]

- Google Patents.

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

-

ResearchGate. (PDF) New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 8. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

Physicochemical properties of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

An In-depth Technical Guide to 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde for Advanced Research

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By integrating established chemical principles with data from analogous structures, this document offers critical insights into the compound's properties, synthesis, characterization, and potential applications.

Molecular Overview and Strategic Importance

This compound is a trisubstituted thiazole derivative featuring a pyridine ring at the 2-position, a methyl group at the 4-position, and a reactive carbaldehyde (formyl) group at the 5-position. This unique arrangement of functional groups makes it a highly valuable scaffold in synthetic organic chemistry.

The thiazole core is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active agents, prized for its metabolic stability and diverse biological activities.[1][2] The pyridine moiety can modulate solubility and provides a key site for hydrogen bonding interactions with biological targets. The aldehyde group serves as a versatile synthetic handle, allowing for extensive derivatization and the construction of more complex molecular architectures.[3][4] Derivatives of the pyridinyl-thiazole scaffold have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, underscoring the importance of this core structure in modern drug discovery programs.[5][6][7]

Physicochemical Properties

Direct experimental data for this compound is not extensively published. The following table summarizes its fundamental properties, with some values estimated based on structurally related compounds such as 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid and 4-methylthiazole-5-carboxaldehyde.

| Property | Value / Information | Source |

| IUPAC Name | 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde | N/A |

| Molecular Formula | C₁₀H₈N₂OS | N/A |

| Molecular Weight | 204.25 g/mol | N/A |

| CAS Number | Not assigned. | N/A |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| SMILES | Cc1nc(sc1C=O)c2cccnc2 | N/A |

| InChI Key | (Not available) | N/A |

| Predicted LogP | ~1.5 - 2.5 | Cheminformatics Prediction |

| Predicted pKa (basic) | ~2.5-3.5 (Pyridine N) | Inferred from Pyridine/Thiazole pKa[8] |

| Predicted Melting Point | >100 °C | Inferred from related solids |

Synthesis and Mechanistic Insights

A robust and logical synthetic strategy for this compound involves a two-step process: the initial construction of the substituted thiazole core via the Hantzsch synthesis, followed by the regioselective introduction of the aldehyde group using a Vilsmeier-Haack formylation.

Step 1: Hantzsch Thiazole Synthesis of the Core Heterocycle

The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole ring system, involving the condensation of an α-haloketone with a thioamide.[1][9][10]

-

Reactants :

-

Thioamide : Pyridine-3-carbothioamide.

-

α-Haloketone : 3-Chloro-2,4-pentanedione (or similar α-haloketone).

-

-

Mechanism : The reaction is initiated by the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen. This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide's nitrogen atom onto the ketone carbonyl, and a subsequent dehydration step to yield the aromatic thiazole ring.[9]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings.[11][12] The C5 position of the 2,4-disubstituted thiazole ring is electron-rich and thus the most reactive site for electrophilic substitution.[13]

-

Reagents : The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).

-

Mechanism : The electrophilic Vilsmeier reagent attacks the C5 position of the thiazole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.[12]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective : To assess the purity of the final product.

-

Methodology :

-

System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm and 280 nm.

-

Analysis : The purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To elucidate the molecular structure.

-

¹H NMR (400 MHz, CDCl₃) - Predicted Signals :

-

δ ~10.0-10.2 ppm (s, 1H) : Aldehyde proton (-CHO).

-

δ ~9.1-9.3 ppm (d, 1H) : Pyridine H2 proton.

-

δ ~8.6-8.8 ppm (dd, 1H) : Pyridine H6 proton.

-

δ ~8.2-8.4 ppm (dt, 1H) : Pyridine H4 proton.

-

δ ~7.4-7.6 ppm (dd, 1H) : Pyridine H5 proton.

-

δ ~2.7-2.9 ppm (s, 3H) : Methyl protons (-CH₃) on the thiazole ring.

-

-

¹³C NMR (100 MHz, CDCl₃) - Predicted Signals :

-

δ ~185-190 ppm : Aldehyde carbonyl carbon (C=O).

-

δ ~165-170 ppm : Thiazole C2.

-

δ ~150-160 ppm : Thiazole C4 and Pyridine C2, C6.

-

δ ~120-140 ppm : Remaining aromatic carbons (Thiazole C5, Pyridine C3, C4, C5).

-

δ ~15-20 ppm : Methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

-

Objective : To identify key functional groups.

-

Methodology : Analysis via KBr pellet or ATR.

-

Expected Absorption Bands (cm⁻¹) :

-

~3100-3000 : Aromatic C-H stretching.

-

~2950-2850 : Aliphatic C-H stretching (methyl).

-

~2850-2750 : Aldehyde C-H stretching (often a pair of weak bands).

-

~1690-1710 : Strong C=O stretching of the aromatic aldehyde.

-

~1600, 1580, 1470 : C=C and C=N stretching of the pyridine and thiazole rings.[14]

-

Mass Spectrometry (MS)

-

Objective : To confirm molecular weight and fragmentation pattern.

-

Methodology : Electrospray ionization (ESI) is recommended.

-

Expected Results :

-

Molecular Ion Peak [M+H]⁺ : m/z ≈ 205.04.

-

Key Fragments : Loss of CO (m/z ≈ 177), cleavage of the thiazole-pyridine bond.

-

Analytical Workflow Diagram

Caption: Analytical workflow for quality control and confirmation.

Reactivity and Synthetic Utility

The molecule's reactivity is dominated by its three key components:

-

Aldehyde Group : This is the primary site for synthetic elaboration. It readily undergoes:

-

Oxidation : Can be converted to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

-

Reduction : Can be reduced to a primary alcohol (hydroxymethyl group) using sodium borohydride.[15][16]

-

Nucleophilic Addition/Condensation : Reacts with a wide array of nucleophiles, including Grignard reagents, organolithiums, and ylides (Wittig reaction), and participates in condensation reactions like the Knoevenagel and aldol condensations to form new C-C bonds.[4]

-

-

Thiazole Ring : While aromatic and relatively stable, the ring can undergo certain transformations. The C2 proton is the most acidic, but in this case, it is substituted. Electrophilic attack, as demonstrated by the Vilsmeier-Haack synthesis, preferentially occurs at the electron-rich C5 position.[13]

-

Pyridine Ring : The nitrogen atom is basic and can be protonated in acidic media or quaternized with alkyl halides, which can significantly alter the molecule's electronic properties and solubility.[13]

Applications in Medicinal Chemistry

The this compound scaffold is a privileged starting point for the synthesis of novel therapeutic agents. The literature on analogous structures provides compelling evidence for its potential in several disease areas:

-

Anticancer Agents : Structurally related pyridinyl-thiazole carboxamides have been identified as potent angiogenesis inhibitors and c-Met kinase inhibitors, both of which are critical targets in oncology.[5][7] The aldehyde can be converted into an amide, a key functional group in many kinase inhibitors.

-

Antimicrobial Agents : The thiazole nucleus is a common feature in antimicrobial compounds. Various derivatives of pyridinyl-thiazoles have been synthesized and shown to possess significant antibacterial and antifungal activities.[17][18][19] The aldehyde can be derivatized into hydrazones, which are known to exhibit a broad spectrum of antimicrobial efficacy.[6][20]

-

Anti-inflammatory Agents : Pyridine and thiazole-based hydrazides have demonstrated promising anti-inflammatory properties, suggesting that derivatives of this scaffold could be explored for treating inflammatory disorders.[6]

References

-

Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. PMC - NIH. [Link]

-

Brønsted acid-promoted ring-opening and annulation of thioamides and 2 H -azirines to synthesize 2,4,5-trisubstituted thiazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Formylation reactions of some thiazole. ResearchGate. [Link]

-

Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. ACS Publications. [Link]

-

Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. PubMed. [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

-

Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]

-

Properties of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid. Chemcasts. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Organic Synthesis with Thiazole-5-carboxaldehyde: Key Applications and Sourcing Tips. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

-

4-Methylthiazole-5-carboxaldehyde. PubChem - NIH. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

-

Thiazole. Wikipedia. [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

-

Hantzsch thiazole synthesis. ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

-

Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate. [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]

-

Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH. [Link]

-

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

-

(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. MDPI. [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde | Benchchem [benchchem.com]

- 5. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 16. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. farmaciajournal.com [farmaciajournal.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde CAS number and molecular structure

An In-depth Technical Guide to 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule integrates three key pharmacophoric features: a thiazole ring, a pyridine moiety, and a reactive carbaldehyde group. This unique combination makes it a versatile building block for the synthesis of novel therapeutic agents. This document details its physicochemical properties, molecular structure, potential synthetic pathways, and applications in drug development, particularly in the fields of oncology and infectious diseases. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Thiazole and pyridine rings are considered "privileged structures" due to their prevalence in a wide array of biologically active molecules and approved drugs.[1][2] The thiazole moiety is a key component of compounds with antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the pyridine ring is integral to numerous natural alkaloids and vitamins and is a crucial element in drugs targeting a variety of receptors and enzymes.[1]

The subject of this guide, this compound, represents a thoughtful fusion of these two heterocyclic systems. The addition of a carbaldehyde (formyl) group at the 5-position of the thiazole ring introduces a highly versatile chemical handle. This aldehyde functionality can be readily transformed into a multitude of other functional groups, enabling the generation of extensive chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. The exploration of this molecule is therefore not just an academic exercise but a gateway to novel chemical entities with therapeutic potential.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its application in research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 958443-39-5 | [4][5][6][7] |

| Molecular Formula | C10H8N2OS | [4][6][7] |

| Molecular Weight | 204.25 g/mol | [4][6] |

| IUPAC Name | 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde | N/A |

| SMILES | CC1=C(SC(=N1)C1=CC=CN=C1)C=O | [5][7] |

| InChI Key | KHHZRQVJLBGSNM-UHFFFAOYSA-N | [4][7] |

| Melting Point | 125-131.5 °C | [4] |

| Boiling Point | 399 °C (Predicted) | [4] |

| Density | 1.287 g/cm³ (Predicted) | [4] |

| Purity | Typically available at ≥97% | [4][7] |

Molecular Structure Analysis

The structure of this compound is characterized by a central 4,5-disubstituted thiazole ring.

-

Thiazole Core: A five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is known for its ability to engage in various non-covalent interactions with biological targets.

-

2-position Substitution: A pyridin-3-yl group is attached at this position. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in many biological systems.

-

4-position Substitution: A methyl group is present, which can influence the compound's solubility and metabolic stability.

-

5-position Substitution: The key carbaldehyde (-CHO) group is located at this position. This electron-withdrawing group influences the electronic properties of the thiazole ring and serves as the primary site for synthetic elaboration.

Caption: 2D representation of this compound.

Synthetic Strategy and Methodologies

The synthesis of substituted thiazoles is a well-documented area of heterocyclic chemistry. A plausible and efficient route to this compound is via a variation of the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would disconnect the thiazole ring, identifying pyridine-3-carbothioamide and a suitable 3-halo-2-oxobutanal derivative as key precursors. The aldehyde functionality can be introduced directly or via the oxidation of a precursor alcohol.

Caption: Retrosynthetic approach for the target molecule.

Exemplary Experimental Protocol: Hantzsch Synthesis

This protocol outlines a generalized procedure based on established methodologies for similar structures.[8][9]

Objective: To synthesize Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate, a direct precursor that can be reduced and then oxidized to the target aldehyde.

Step 1: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate

-

To a round-bottom flask, add pyridine-3-carbothioamide (1.0 eq) and absolute ethanol to form a slurry.

-

Add ethyl 2-chloroacetoacetate (1.05 eq) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water and neutralize with a 10% sodium bicarbonate solution until effervescence ceases.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield the ester precursor.

Step 2: Reduction to Alcohol

-

The ester from Step 1 is dissolved in an appropriate solvent like tetrahydrofuran (THF).

-

The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride is added portion-wise in the presence of a catalyst like AlCl3.[10][11]

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is carefully quenched, and the product, (4-methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol, is extracted and purified.

Step 3: Oxidation to Aldehyde

-

The alcohol from Step 2 is dissolved in a solvent like dichloromethane (DCM).

-

An oxidizing agent such as Pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature.[10][11]

-

Upon completion, the reaction mixture is filtered through a pad of silica or celite to remove the chromium salts, and the solvent is evaporated under reduced pressure to yield the final product, this compound.

Caption: Synthetic workflow for the target carbaldehyde.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for creating new drugs. The pyridinyl-thiazole core has been identified as a promising framework for targeting various diseases.

Anticancer Agent Development

Research has shown that N-substituted 2-(4-pyridinyl)thiazole carboxamides can act as potent angiogenesis inhibitors.[12] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds derived from this scaffold have been shown to suppress the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and block VEGF-induced angiogenesis.[12] The aldehyde group of this compound is an ideal starting point for synthesizing the carboxamides needed for this activity, for instance, through oxidative amidation or by conversion to a carboxylic acid followed by amide coupling.

Sources

- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 958443-39-5|this compound|BLD Pharm [bldpharm.com]

- 6. 4-METHYL-2-PYRID-3-YL-1,3-THIAZOLE-5-CARBALDEHYDE - CAS:958443-39-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 11. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 12. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Pyridine-Thiazole Derivatives for Drug Discovery

Introduction: The Therapeutic Promise of Pyridine-Thiazole Scaffolds

The pyridine-thiazole hybrid scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. These heterocyclic compounds are particularly prominent in oncology, with derivatives showing potent inhibitory action against various kinases and other key proteins implicated in cancer progression.[1][2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[5] A precise understanding of their molecular geometry, conformational flexibility, and intermolecular interactions is therefore paramount for rational drug design and the development of next-generation therapeutics.[6]

This in-depth technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of pyridine-thiazole derivatives. We will navigate the entire workflow, from the critical initial step of obtaining high-quality single crystals to the final stages of structure solution, refinement, and in-depth analysis of intermolecular forces. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of crystallography to accelerate their discovery programs.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8][9] This powerful analytical technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the stereochemistry of a compound, offering a level of detail unattainable by other methods.[7] The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating lattice within a single crystal. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined.[7]

For pyridine-thiazole derivatives, SCXRD is not merely a characterization technique; it is a vital tool for understanding structure-activity relationships (SAR). By revealing the preferred conformation of the molecule and the intricate network of intermolecular interactions in the solid state, we gain invaluable insights into how these compounds may bind to their biological targets.[5]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized pyridine-thiazole derivative to a fully elucidated crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline the key stages of this workflow, providing both the "how" and the "why" behind each experimental choice.

Part 1: The Art and Science of Crystal Growth

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal. The ideal crystal for SCXRD is a single, well-formed specimen, typically 0.1-0.3 mm in each dimension, free from cracks and other defects.[10][11] Growing such crystals is often considered both an art and a science, requiring patience and a systematic approach.[12]

Core Principle: The fundamental principle behind crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.[13]

Detailed Protocol: Vapor Diffusion

Vapor diffusion is a highly successful method for growing high-quality crystals of small organic molecules, especially when only small amounts of material are available.[12][14]

-

Solvent Selection: Identify a "good" solvent in which your pyridine-thiazole derivative is readily soluble. Also, find a "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent. The anti-solvent should be more volatile than the good solvent.[12]

-

Preparation:

-

Dissolve a few milligrams of the purified compound in a minimal amount of the good solvent in a small, open vial.

-

Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial).

-

Add a larger volume of the anti-solvent to the outer container, ensuring the level is below the top of the inner vial.

-

-

Incubation: Seal the outer container and leave it undisturbed in a location with a stable temperature and free from vibrations.[10]

-

Mechanism of Action: The more volatile anti-solvent will slowly diffuse into the less volatile good solvent in the inner vial. This gradual change in solvent composition reduces the solubility of the pyridine-thiazole derivative, leading to slow crystallization.

Causality Behind Choices: The slow rate of diffusion is crucial. Rapid precipitation leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for SCXRD.[11] The choice of solvents is critical; for instance, aromatic solvents like toluene can sometimes promote crystal growth by filling voids in the crystal lattice.[12]

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7][9]

Detailed Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A selected crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil.[7] The sample is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

-

Preliminary Screening: A few initial diffraction images are collected to assess the quality of the crystal and to determine the unit cell parameters and crystal system.[8][9]

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is being irradiated with a monochromatic X-ray beam.[7] Modern area detectors, such as CCD or CMOS detectors, capture the diffraction pattern.[8]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.

Trustworthiness of the Protocol: The collection of a complete dataset with high redundancy is essential for a reliable structure determination. The quality of the data is assessed by various statistical parameters, such as the R-merge, which indicates the agreement between symmetry-related reflections.

Part 3: Structure Solution and Refinement - From Data to a Molecular Model

The collected diffraction data contains the intensities of the reflections, but the phase information is lost. The "phase problem" is the central challenge in crystallography.

Detailed Protocol: Structure Solution and Refinement using SHELXL

-

Structure Solution: For small molecules like pyridine-thiazole derivatives, direct methods, as implemented in programs like SHELXT, are typically used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Model Building: An initial molecular model is built by assigning atoms to the electron density peaks.

-

Structure Refinement: The initial model is refined using a least-squares procedure, as implemented in programs like SHELXL.[15][16][17][18] This iterative process adjusts the atomic coordinates, site occupancy factors, and displacement parameters (which describe the thermal motion of the atoms) to improve the agreement between the calculated and observed diffraction data.[16][17]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated positions and refined using a riding model.

-

Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are refined, which model the thermal motion as an ellipsoid rather than a sphere.

-

Convergence: The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the parameters or improve the agreement factors (R-factors).[17]

Authoritative Grounding: The SHELX suite of programs is the industry standard for small-molecule crystallography and has been extensively validated over decades of use.[15][16][18]

Part 4: Validation and Analysis - Ensuring the Integrity of the Structure

A refined crystal structure must be rigorously validated to ensure its quality and accuracy before it is interpreted or published.

Detailed Protocol: Structure Validation and Analysis

-

Validation with checkCIF: The final refined model, in the form of a Crystallographic Information File (CIF), is submitted to the checkCIF service provided by the International Union of Crystallography (IUCr).[19] This service performs a comprehensive series of checks on the geometric and crystallographic parameters of the structure, flagging any potential issues as ALERTS.[19]

-

Analysis of Geometric Parameters: Bond lengths, bond angles, and torsion angles are compared with expected values from similar structures in the Cambridge Structural Database (CSD) using tools like Mogul.[20][21]

-

Analysis of Intermolecular Interactions: The crystal packing and intermolecular interactions are analyzed using software such as Mercury.[21][22][23] This allows for the visualization and characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.

Self-Validating System: The combination of low R-factors, a clean difference electron density map, reasonable atomic displacement parameters, and a clean checkCIF report provides a self-validating system for the trustworthiness of the crystal structure.[1][24]

Interpreting the Crystal Structure: From Molecular Conformation to Drug Design

The true power of crystal structure analysis lies in its ability to inform our understanding of a molecule's behavior and to guide the design of improved analogues. For pyridine-thiazole derivatives, several key structural features are of particular interest.

Conformational Analysis: The relative orientation of the pyridine and thiazole rings, as defined by the central torsion angle, is a critical determinant of the molecule's overall shape. This conformation can significantly impact the molecule's ability to fit into the binding pocket of a target protein.[5]

Intermolecular Interactions: The analysis of intermolecular interactions in the crystal lattice can provide a model for the types of interactions the molecule might form with its biological target.

-

Hydrogen Bonding: The nitrogen atoms in the pyridine and thiazole rings, as well as any amide or hydroxyl functionalities, can act as hydrogen bond acceptors or donors. These interactions are highly directional and play a crucial role in molecular recognition.

-

π-π Stacking: The aromatic pyridine and thiazole rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal packing and can be important for binding to aromatic residues in a protein active site.

-

Halogen Bonding: The introduction of halogen atoms into the pyridine-thiazole scaffold can lead to the formation of halogen bonds, which are increasingly recognized as important interactions in drug design.

Structure-Based Drug Design: The detailed structural information obtained from crystallography can be directly applied to structure-based drug design. For example, if a particular conformation is found to be essential for biological activity, the pyridine-thiazole scaffold can be modified to lock it into that conformation, potentially leading to increased potency and selectivity.[25] Similarly, understanding the key intermolecular interactions can guide the design of new derivatives with improved binding affinity for the target protein.[2]

Data Presentation: A Comparative Analysis of Crystallographic Parameters

To facilitate the comparison of newly determined crystal structures with existing data, it is useful to tabulate key crystallographic parameters. The Cambridge Structural Database (CSD) is an invaluable resource for this purpose, containing a vast repository of small-molecule crystal structures.[26]

| Parameter | Typical Range for Pyridine-Thiazole Derivatives | Significance |

| Crystal System | Monoclinic, Orthorhombic | Reflects the symmetry of the crystal lattice. |

| Space Group | P2₁/c, P-1 | Describes the symmetry elements within the unit cell. |

| R1 factor | < 0.05 | A measure of the agreement between the calculated and observed structure factors. |

| wR2 factor | < 0.15 | A weighted R-factor based on all reflections. |

| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |

| Py-Th Torsion Angle | Varies widely | Defines the overall conformation of the molecule. |

| Hydrogen Bond Distances | 2.5 - 3.2 Å | Indicates the strength of the hydrogen bonds. |

| π-π Stacking Distance | 3.3 - 3.8 Å | The distance between the centroids of the aromatic rings. |

Table 1: Typical crystallographic parameters for pyridine-thiazole derivatives.

Conclusion: From Atomic Coordinates to Therapeutic Advances

The crystal structure analysis of pyridine-thiazole derivatives is an indispensable tool in the modern drug discovery process. By providing a precise, atomic-level understanding of their molecular architecture, we can unravel the intricacies of their structure-activity relationships and rationally design new compounds with enhanced therapeutic properties. The robust and self-validating nature of the crystallographic workflow, from meticulous crystal growth to rigorous data analysis and validation, ensures the integrity of the structural information upon which critical drug design decisions are made. As we continue to explore the vast chemical space of pyridine-thiazole derivatives, single-crystal X-ray diffraction will undoubtedly remain at the forefront of our efforts to translate molecular insights into life-saving medicines.

References

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

-

User guide to crystal structure refinement with SHELXL. (n.d.). Retrieved December 17, 2025, from [Link]

-

Visualizing Crystal Interactions. (2025, November 21). CCDC. Retrieved December 17, 2025, from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved December 17, 2025, from [Link]

-

Tutorial of CSDU module "Analysing intermolecular interactions 101". (2023, January 24). YouTube. Retrieved December 17, 2025, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved December 17, 2025, from [Link]

-

Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania Department of Chemistry. Retrieved December 17, 2025, from [Link]

-

Structure validation in chemical crystallography. (2008, December 22). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

-

Analysis of the quality of crystallographic data and the limitations of structural models. (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

-

Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. Retrieved December 17, 2025, from [Link]

-

Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. (2025, August 6). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. (2025, August 7). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Introduction to Full Interaction Maps (MER-002). (n.d.). CCDC. Retrieved December 17, 2025, from [Link]

-

Molecular Pharmacology at the Crossroads of Precision Medicine. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

-

Cambridge Structural Database. (n.d.). Wikipedia. Retrieved December 17, 2025, from [Link]

-

Crystal structure refinement with SHELXL. (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

-

Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025, April 23). ACS Omega. Retrieved December 17, 2025, from [Link]

-

Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic. Retrieved December 17, 2025, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved December 17, 2025, from [Link]

-

SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved December 17, 2025, from [Link]

-

(PDF) Crystal structure refinement with SHELXL. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020, September 25). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 19). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved December 17, 2025, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

-

Single Crystal X-ray Diffraction. (2021, October 5). YouTube. Retrieved December 17, 2025, from [Link]

-

Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand. (2015, February 1). PubMed. Retrieved December 17, 2025, from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved December 17, 2025, from [Link]

-

(PDF) Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved December 17, 2025, from [Link]

Sources

- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. youtube.com [youtube.com]

- 10. How To [chem.rochester.edu]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. An Easy Structure - Sucrose [xray.uky.edu]

- 18. researchgate.net [researchgate.net]

- 19. platonsoft.nl [platonsoft.nl]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. rupress.org [rupress.org]

- 25. Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Potential biological activity of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

An Investigative Guide to the Potential Biological Activities of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde: A Scaffold for Novel Therapeutics

Abstract

The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern medicinal chemistry for the discovery of novel therapeutic agents. The pyridine-thiazole hybrid is one such pharmacophore that has garnered significant attention, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific, yet underexplored, member of this class: this compound. While direct biological data for this compound is sparse, its structural components—the established bioactivity of the pyridine-thiazole core and the reactive potential of the C5-carbaldehyde group—provide a strong basis for predicting its therapeutic promise. This document synthesizes evidence from structurally analogous compounds to build a compelling, data-driven case for its potential biological activities. We will delve into postulated mechanisms of action, propose robust experimental workflows for validation, and outline future directions for leveraging this scaffold in drug development programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel heterocyclic compounds for therapeutic intervention.

Introduction: The Pyridine-Thiazole Scaffold in Medicinal Chemistry

The strategic combination of privileged heterocyclic rings is a cornerstone of rational drug design. By integrating different pharmacophores, chemists can modulate physicochemical properties and interact with multiple biological targets, often leading to enhanced potency and novel mechanisms of action. The pyridine-thiazole hybrid scaffold is a prime example of this successful approach.

1.1 The Significance of the Thiazole Ring The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a structural component in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine) and multiple clinically approved medicines.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a highly versatile scaffold in medicinal chemistry.[2] Thiazole-containing compounds have demonstrated a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2]

1.2 The Role of the Pyridine Moiety The pyridine ring is another fundamental heterocycle prevalent in both natural products (e.g., nicotinic acid) and synthetic pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets. The pyridine scaffold is integral to drugs with a wide range of applications, including antitumor and antibacterial agents.[3]

1.3 Synergy in Pyridine-Thiazole Hybrids: A Promising Pharmacophore The fusion of pyridine and thiazole rings into a single molecule creates a hybrid with remarkable therapeutic potential. This combination has been shown to produce compounds with potent bioactivity, often exceeding that of the individual components.[4][5] Research has demonstrated that these hybrids are particularly promising as anticancer agents, capable of inhibiting key signaling pathways, such as those mediated by protein kinases, and inducing apoptosis in tumor cells.[3][4][6]

1.4 Focus of this Guide: The Untapped Potential of this compound This guide focuses on the specific molecule this compound. The core structure is a known building block, but the biological potential of the molecule itself, particularly with the C5-carbaldehyde group, is not well-documented. The aldehyde functionality is a key feature, as it is an electrophilic center capable of forming reversible or irreversible covalent bonds (e.g., Schiff bases with lysine residues) within enzyme active sites. This presents an opportunity for potent and specific target engagement, a highly desirable trait in modern drug design. This document will explore the compound's predicted activities based on robust evidence from closely related analogs.

Physicochemical Profile and Synthesis Strategy

A thorough understanding of a compound's physicochemical properties and synthetic accessibility is critical before embarking on extensive biological evaluation.

2.1 In Silico Physicochemical Properties Computational tools are invaluable for predicting the drug-like properties of a novel compound. The table below summarizes key physicochemical parameters for this compound, evaluated against Lipinski's Rule of Five, a widely used guideline for oral bioavailability.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 204.24 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water) | ~1.8 - 2.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | ≤ 10 | Yes |

The compound fully complies with Lipinski's rules, suggesting a favorable profile for oral absorption and drug-likeness.

2.2 Proposed Synthetic Routes The synthesis of this compound is feasible through established chemical transformations. A common and efficient approach involves the Hantzsch thiazole synthesis for the core, followed by functional group manipulation at the C5 position.

The most common route involves the initial Hantzsch condensation to form the thiazole ester intermediate.[5][7] This ester can then be fully reduced to the corresponding alcohol, which is subsequently oxidized to the target aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).[8] Alternatively, a carefully controlled partial reduction of the ester using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures could yield the aldehyde directly.

Predicted Biological Activity Domain 1: Anticancer and Antiproliferative Potential

The most compelling evidence for the biological activity of the target compound lies in the extensive research demonstrating the potent anticancer properties of pyridine-thiazole hybrids.[3][4][9][10]

3.1 Evidence from Structurally Related Pyridine-Thiazole Analogs Numerous studies have synthesized libraries of pyridine-thiazole derivatives and evaluated their cytotoxicity against a panel of human cancer cell lines. A selection of this data is presented below to establish a clear structure-activity relationship (SAR).

| Compound Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [4][11] |

| Pyridine-thiazole hybrid (Compound 7) | MCF-7 (Breast) | 5.36 | [3] |

| Pyridine-thiazole hybrid (Compound 7) | HepG2 (Liver) | 6.42 | [3] |

| Hydrazonothiazole-pyridine (Compound 2f) | A549 (Lung) | <12.65 (vs Cisplatin) | [9] |

The data consistently show that compounds with the 4-methyl-2-(pyridinyl)thiazole core exhibit potent cytotoxic activity in the low micromolar to sub-micromolar range against various cancer types. The variation at the C5 position is well-tolerated and can be used to fine-tune activity.

3.2 Postulated Mechanisms of Action The anticancer activity of thiazole derivatives is often multifactorial.[9] Based on existing literature, several mechanisms can be postulated for this compound.

-

Kinase Inhibition: Many thiazole-based anticancer agents function as protein kinase inhibitors.[4] The pyridine-thiazole scaffold can effectively occupy the ATP-binding pocket of kinases like c-Met, Src, or others involved in proliferative signaling. The aldehyde could form additional interactions or act as a covalent warhead.[6]

-

Induction of Apoptosis & Genetic Instability: Some pyridine-thiazole hybrids have been shown to induce genetic instability, potentially through interactions with DNA or enzymes like Poly (ADP-ribose) polymerase (PARP).[4][11] This leads to cell cycle arrest and programmed cell death (apoptosis).

3.3 Proposed Experimental Validation Workflow A systematic, multi-stage approach is required to validate the predicted anticancer activity.

3.3.1 Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Cisplatin) wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Predicted Biological Activity Domain 2: Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[5][7] Therefore, it is logical to predict that this compound may possess antibacterial and/or antifungal properties.

4.1 Insights from Thiazole-Based Antimicrobial Agents Studies on 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide derivatives (structurally very similar to the target compound's precursor) have shown significant antimicrobial activity.[5] For example, certain derivatives exhibited potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria, as well as fungal strains.[5][7] The aldehyde functionality in our target compound could potentially enhance this activity through different target interactions.

4.2 Proposed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of the target compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilution.

-

Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Predicted Biological Activity Domain 3: Anti-inflammatory Properties

Inflammation is another area where thiazole derivatives have shown promise. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

5.1 Precedent from Pyridine-Thiazole Hydrazide Derivatives A study on N'-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides demonstrated significant in vitro anti-inflammatory activity.[5][12] The compounds were evaluated using a protein denaturation assay, which is a well-established method for screening anti-inflammatory drugs. Some derivatives showed IC50 values in the range of 46-100 µg/mL.[5]

5.2 Proposed Experimental Protocol: In Vitro Bovine Serum Albumin (BSA) Denaturation Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of Bovine Serum Albumin (BSA) and 4.3 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Compound Addition: Add 0.2 mL of varying concentrations (e.g., 20-100 µg/mL) of the target compound to the reaction mixtures. A control group will receive only the vehicle. Diclofenac sodium can be used as a positive control.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

-

Cooling & Measurement: Cool the samples and measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] x 100 The IC50 value can then be determined by plotting the percentage inhibition against the compound concentration.

Future Directions and Conclusion

Summary of Potential Based on a comprehensive analysis of structurally related compounds, this compound emerges as a molecule of high interest with strong predicted bioactivity, particularly in the domain of oncology. Its favorable in silico drug-like properties and the presence of a reactive aldehyde "warhead" make it a compelling candidate for further investigation. The potential for antimicrobial and anti-inflammatory activity, while secondary, warrants exploration.

Derivatization Strategies The true power of this molecule may lie in its utility as a versatile synthetic intermediate. The C5-carbaldehyde group is an ideal anchor for building a diverse chemical library to optimize biological activity.

-